Melting Point Differentiation: 2-Bromo-6-methyl-4-nitroaniline vs. 2-Bromo-4-nitroaniline and 2-Bromo-4-methyl-6-nitroaniline
The melting point of 2-bromo-6-methyl-4-nitroaniline is substantially higher than that of its closest structural analogs, reflecting stronger intermolecular interactions in the solid state. Compared to 2-bromo-4-nitroaniline (CAS 13296-94-1), which lacks the ortho-methyl group, the target compound melts 74–80 °C higher . Compared to the regioisomer 2-bromo-4-methyl-6-nitroaniline (CAS 827-24-7), the target compound melts 114–120 °C higher . This large difference provides a clear physical handle for identity verification and purification during procurement and synthesis.
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 180–184 °C |
| Comparator Or Baseline | 2-Bromo-4-nitroaniline: 104–108 °C ; 2-Bromo-4-methyl-6-nitroaniline: 64–66 °C |
| Quantified Difference | +74–80 °C vs. 2-bromo-4-nitroaniline; +114–120 °C vs. 2-bromo-4-methyl-6-nitroaniline |
| Conditions | Differential scanning calorimetry / capillary melting point apparatus, ambient pressure |
Why This Matters
The significantly higher melting point facilitates easier purification by recrystallization and reduces the risk of thermal degradation during storage and handling, offering a practical advantage for procurement and laboratory use.
